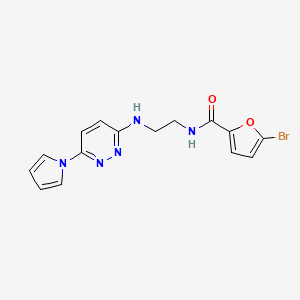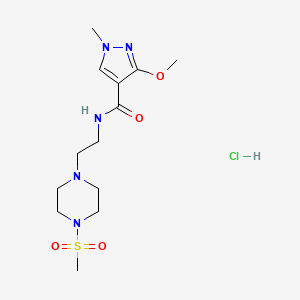![molecular formula C17H15ClN2O5 B2995213 {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 721902-64-3](/img/structure/B2995213.png)
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate, also known as EPMC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or pathways that are involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes or pathways, making it a powerful tool for studying specific cellular processes. Additionally, this compound has been shown to have low toxicity in vitro, making it a safer alternative to other compounds that may have toxic effects. However, one of the limitations of using this compound in lab experiments is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, this compound may have potential applications in other scientific research fields, such as neuroscience and immunology, which warrant further investigation.
Synthesemethoden
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with {[4-(ethoxycarbonyl)phenyl]carbamoyl}methylamine. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been shown to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in various cellular processes. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific enzymes or pathways. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-24-16(22)11-5-7-12(8-6-11)20-14(21)10-25-17(23)13-4-3-9-19-15(13)18/h3-9H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNNMSPPABBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2995131.png)




![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)


![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)